molecular formula C10H9ClO B12861026 3-(2-Chloroethyl)benzofuran

3-(2-Chloroethyl)benzofuran

Cat. No.: B12861026
M. Wt: 180.63 g/mol
InChI Key: GSPULIHDWOYVEL-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the third position of the benzofuran ring.

Preparation Methods

The synthesis of 3-(2-Chloroethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-chloroethyl)phenol using a hypervalent iodine compound as an oxidizing agent . This reaction typically requires the presence of a base such as triethylamine and a catalyst like phenyl iodosodiacetate. The reaction conditions are generally mild, and the yield of the desired product is relatively high.

In industrial settings, the production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds, allowing for the efficient synthesis of benzofuran derivatives .

Chemical Reactions Analysis

3-(2-Chloroethyl)benzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. For example, it may inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

3-(2-Chloroethyl)benzofuran can be compared with other benzofuran derivatives, such as:

    3-(2-Bromoethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.

    3-(2-Hydroxyethyl)benzofuran: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.

    3-(2-Methoxyethyl)benzofuran:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-(2-chloroethyl)-1-benzofuran

InChI

InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

GSPULIHDWOYVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCl

Origin of Product

United States

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